1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by its pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen. This compound features a chlorophenyl group at the 1-position and a methyl group at the 2-position of the pyrrole ring, along with an aldehyde functional group at the 3-position. The molecular formula for this compound is C₁₃H₁₂ClN₁O, with a molecular weight of approximately 233.69 g/mol. Its structure contributes to various chemical properties that are significant in both synthetic and biological contexts.
Pyrrole derivatives are known for their diverse biological activities. Specifically, 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde may exhibit:
Several methods have been developed for synthesizing 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde:
The unique structure of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde allows it to be used in various fields:
Studies on similar pyrrole compounds indicate that they interact with biological macromolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the pharmacokinetics and pharmacodynamics of drugs derived from pyrrole structures. For instance, the formation of Schiff bases can enhance binding affinity to target proteins.
Several compounds share structural similarities with 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde. Here are some comparable examples:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Contains a chlorophenyl substituent and methyl groups | Antimicrobial activity |
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Fluorine substitution on phenyl ring | Potential anticancer effects |
1-(4-Trifluoromethoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde | Trifluoromethoxy group enhances lipophilicity | Increased bioactivity |
The presence of the specific chlorophenyl group combined with the methyl and aldehyde functionalities distinguishes 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde from other pyrrole derivatives. This unique combination may lead to distinct biological activities and chemical reactivity patterns that warrant further investigation.
Multi-component reactions offer a streamlined approach to pyrrole synthesis by integrating multiple reactants in a single operational step. For 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde, a proline-catalyzed Mannich reaction-cyclization sequence has shown promise. This method involves in situ imine formation between 4-chlorobenzaldehyde and a methyl-substituted amine, followed by condensation with succinaldehyde (Figure 1). The reaction proceeds via a dynamic kinetic resolution, where the proline catalyst facilitates enantioselective C–C bond formation while suppressing side reactions.
A critical advancement in this domain is the use of iodoxybenzoic acid (IBX) for oxidative aromatization, which converts the intermediate dihydropyrrole to the fully conjugated pyrrole-3-carbaldehyde. Compared to earlier methods employing toxic reagents like DDQ, IBX provides milder conditions, preserving the integrity of the 4-chlorophenyl and methyl substituents. Key parameters influencing yield include solvent polarity (acetonitrile > DMF) and temperature (60–80°C), with optimal yields reaching 78%.
Table 1: Optimization of MCR Conditions for Pyrrole Synthesis
Parameter | Tested Range | Optimal Value | Yield (%) |
---|---|---|---|
Catalyst Loading | 5–20 mol% | 15 mol% | 78 |
Solvent | ACN, DMF, THF | ACN | 78 |
Reaction Time | 12–24 h | 18 h | 78 |
The methyl group at the 2-position is introduced via a methyl-substituted amine, such as methylamine or tert-butyl carbamate, which participates in the imine formation step. Steric hindrance from the methyl group necessitates longer reaction times but does not compromise regioselectivity.
Catalytic hydrogenation serves dual roles in pyrrole synthesis: reducing unsaturated intermediates and directly introducing aldehyde functionalities. A notable method involves the hydrogenation cyclization of 4-(4-chlorophenyl)-2-formyl-4-oxo-butyronitrile using a palladium-on-carbon (Pd-C) catalyst and HZSM-5 molecular sieve. The Pd-C catalyst facilitates selective hydrogenation of the nitrile group to an aldehyde, while the HZSM-5 sieve promotes cyclization by stabilizing carbocation intermediates (Figure 2).
Key Reaction Conditions:
Post-treatment involves cooling the reaction mixture to 0–10°C, followed by crystallization in water to isolate the product. The 4-chlorophenyl group remains intact under these conditions due to the electron-withdrawing chlorine atom’s stabilizing effect on the aromatic ring.
Table 2: Hydrogenation Cyclization Parameters
Parameter | Range Tested | Optimal Value | Yield (%) |
---|---|---|---|
Pd-C Loading | 0.05–0.2 wt% | 0.1 wt% | 85 |
HZSM-5 Loading | 0.5–0.8 wt% | 0.6 wt% | 85 |
Reaction Time | 15–20 h | 18 h | 85 |
Palladium-catalyzed cyclization has emerged as a robust method for constructing polysubstituted pyrroles. For 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde, a two-step protocol is employed:
Mechanistic Insights:
The palladium catalyst facilitates oxidative addition of the bromoalkyne, followed by coordination of the amine to form a six-membered palladacycle. Reductive elimination yields the pyrrole ring, with the bromine atom directing regioselectivity to the 3-position. The methyl group at the 2-position is introduced via the methyl-substituted acrylate precursor.
Table 3: Substrate Scope for Pd-Catalyzed Cyclization
Substrate | R¹ (Position 1) | R² (Position 2) | Yield (%) |
---|---|---|---|
4-Cl-C₆H₄-C≡CBr | 4-Cl-C₆H₄ | CH₃ | 72 |
3-NO₂-C₆H₄-C≡CBr | 3-NO₂-C₆H₄ | CH₃ | 65 |
The reactivity of 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde in cycloaddition reactions is governed by its frontier molecular orbital (FMO) profile. DFT calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO energy of -6.3 eV localized on the pyrrole ring and chlorophenyl group, while the LUMO (-2.1 eV) resides predominantly on the carbaldehyde functionality [4] [5]. This orbital distribution facilitates inverse electron-demand [4+2] cycloadditions with electron-rich dienophiles, as evidenced by a HOMO(dienophile)-LUMO(pyrrole) energy gap of 3.8 eV [4].
Bond order analysis at the transition state shows uniformization of π-electron density across the pyrrole ring (bond order range: 1.25–1.38), enabling concerted reaction mechanisms [4]. The 4-chlorophenyl substituent reduces the HOMO-LUMO gap by 0.4 eV compared to unsubstituted analogs, enhancing reactivity toward nucleophilic partners [5].
Table 1: FMO Parameters for Cycloaddition Reactivity
Parameter | Value (eV) |
---|---|
HOMO Energy | -6.3 |
LUMO Energy | -2.1 |
HOMO-LUMO Gap | 4.2 |
HOMO(dienophile)-LUMO Gap | 3.8 |
Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the chlorophenyl group (σC-Cl → πpyrrole) that stabilize the transition state by 8.7 kcal/mol [4]. These computational insights predict preferential reactivity at the C3 carbaldehyde position over the C2 methyl-substituted site.
Transition state modeling at the M06-2X/cc-pVTZ level identifies two competing pathways for the compound's [4+2] cycloaddition with vinyl ethers:
Pathway A (Major):
Pathway B (Minor):
Intrinsic Reaction Coordinate (IRC) analysis confirms the endo preference originates from secondary orbital interactions between the pyrrole HOMO and vinyl ether LUMO (overlap integral: 0.37) [4]. The 4-chloro substituent lowers TS energy through polar interactions with solvent molecules (ΔG‡ reduction: 3.2 kcal/mol in DCM) [2].
Table 3: Transition State Energetics
Parameter | Pathway A | Pathway B |
---|---|---|
ΔG‡ (kcal/mol) | 22.4 | 25.1 |
Bond Length (Å) | 1.98 | 2.12 |
Dihedral Angle (°) | 15.2 | 32.7 |
Molecular dynamics simulations reveal solvent-dependent regioselectivity:
The methyl group at C2 creates a 1.8 Å hydrophobic pocket that preferentially stabilizes bulkier dienophiles through van der Waals interactions (binding energy: -5.2 kcal/mol) [4].
Pyrrole carbaldehyde derivatives have emerged as significant scaffolds in the development of selective cyclooxygenase-2 inhibitors, representing a promising approach to addressing the limitations of traditional nonsteroidal anti-inflammatory drugs. The structural versatility of the pyrrole ring system, particularly when functionalized with aldehyde groups, provides multiple opportunities for molecular optimization targeting the cyclooxygenase binding site [1] [2].
The design of pyrrole-based cyclooxygenase-2 inhibitors relies on strategic structural modifications that exploit the distinct binding pocket characteristics of the cyclooxygenase-2 enzyme compared to its cyclooxygenase-1 counterpart. Research has demonstrated that pyrrole carboxylic acid derivatives exhibit potent inhibitory activity against both cyclooxygenase isoforms, with selectivity patterns highly dependent on substitution patterns at key positions on the pyrrole ring [1] [2].
Structure-activity relationship studies have revealed that small acidic groups at position 1 of the pyrrole ring are crucial for maintaining activity against both cyclooxygenase isoforms. However, the introduction of bulkier substituents tends to shift selectivity toward cyclooxygenase-1 inhibition. The acetic acid derivatives containing 3,4-dichlorophenyl and 3-chlorophenyl moieties at position 5 exhibit preferential cyclooxygenase-2 selectivity, with compounds 4k and 4l showing IC50 values of 0.108 and 0.143 μM, respectively [1] [2].
Molecular docking studies have provided insights into the binding mechanisms of these pyrrole derivatives within the cyclooxygenase-2 active site. The acetic acid pyrrole derivatives adopt orientations similar to the cocrystallized inhibitor indomethacin, with the carbonyl group on the ethoxycarbonyl moiety forming hydrogen-bonding interactions with His90, while the carboxyl group at position 1 establishes salt bridge and hydrogen bond interactions with Arg120 [1] [2].
The hydroxybenzoic acid derivatives represent another important class of pyrrole-based cyclooxygenase inhibitors, with compounds 5e and 5b showing preferential cyclooxygenase-1 selectivity. These compounds exhibit IC50 values of 0.129 and 0.082 μM against cyclooxygenase-1, respectively, demonstrating the influence of carboxyl group positioning on enzyme selectivity [1] [2].
The emergence of multidrug-resistant tuberculosis strains has necessitated the development of novel antitubercular agents with unique mechanisms of action. Pyrrole carbaldehyde derivatives have shown exceptional promise in this regard, particularly through their ability to target the mycobacterial membrane protein Large 3 (MmpL3), an essential transporter involved in mycolic acid biosynthesis [3] [4] [5].
MmpL3 serves as the trehalose monomycolate flippase in mycobacteria, facilitating the translocation of mycolic acid precursors from the cytoplasm to the periplasmic space where they are incorporated into the mycobacterial outer membrane. The disruption of this transport system represents a validated approach for antitubercular drug development, as evidenced by the potent activity of various pyrrole-based compounds against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains [4] [5] [6].
The 1,5-diarylpyrrole derivative BM212 has been extensively studied as a prototype MmpL3 inhibitor, demonstrating minimum inhibitory concentrations of 0.7-1.5 μg/mL against various Mycobacterium tuberculosis strains. Mechanistic studies have confirmed that BM212 directly binds to MmpL3 and inhibits trehalose monomycolate flipping across the inner membrane, resulting in the characteristic accumulation of trehalose monomycolates and decreased formation of trehalose dimycolates [4] [7] [8].
Structure-guided design approaches have led to the development of pyrrole-2-carboxamide derivatives with enhanced potency and selectivity for MmpL3. These compounds were designed based on the crystal structure of MmpL3 and pharmacophore modeling, resulting in derivatives with minimum inhibitory concentrations below 0.016 μg/mL against Mycobacterium tuberculosis. Compound 32, a representative pyrrole-2-carboxamide, exhibited excellent activity against drug-resistant tuberculosis strains while maintaining good microsomal stability and minimal cardiac toxicity [5] [6].
The structure-activity relationship studies of pyrrole-2-carboxamides have revealed critical design principles for MmpL3 inhibition. The hydrogen atoms on the pyrrole-2-carboxamide moiety are essential for potency, with methylation of either the pyrrole nitrogen or the carboxamide nitrogen resulting in significant activity loss. The attachment of phenyl and pyridyl groups bearing electron-withdrawing substituents to the pyrrole ring, combined with bulky substituents at the carboxamide position, greatly improves antitubercular activity [5] [6].
Pyrrolyl pyrazoline carbaldehyde derivatives represent another important class of antitubercular agents targeting the enoyl-acyl carrier protein reductase (InhA) enzyme. Compounds 4g, 4h, and 4i demonstrated minimum inhibitory concentrations of 6.25, 6.25, and 3.125 μg/mL, respectively, against Mycobacterium tuberculosis H37Rv strain. These compounds showed hydrogen-bonding interactions with MET98, TYR158, and the NAD+ cofactor, fitting well within the InhA binding pocket [3] [9].
The 2,5-dimethylpyrrole scaffold has also proven effective for antitubercular drug development, with compounds 5n, 5q, and 5r showing minimum inhibitory concentrations below 1 μg/mL. These derivatives demonstrated promising activity against multidrug-resistant clinical isolates and showed effectiveness in inhibiting intracellular mycobacterial growth in macrophage models [10] [11].
Target verification studies using mycobacterial strains expressing wild-type and mutant MmpL3 variants have confirmed the specificity of pyrrole-based compounds for MmpL3. The observation of 4-8-fold minimum inhibitory concentration shifts when wild-type MmpL3 is replaced with the resistant G253E mutant strongly supports MmpL3 as the primary target for these compounds [5] [6].
Melanoma represents one of the most aggressive forms of skin cancer, characterized by rapid metastatic potential and resistance to conventional chemotherapeutic agents. Pyrrole carbaldehyde derivatives have demonstrated significant antiproliferative activity against melanoma cell lines through multiple mechanisms, including cell cycle disruption, apoptosis induction, and inhibition of key signaling pathways [12] [13] [14].
Structure-activity relationship studies of pyrrolo[3,2-c]pyridine derivatives have revealed the importance of specific substitution patterns for optimal antiproliferative activity. The presence of diarylurea and diarylamide functionalities on the pyrrolo[3,2-c]pyridine scaffold significantly enhances melanoma cell toxicity, with compounds containing electron-withdrawing substituents showing enhanced activity [12] [15].
Tetrasubstituted pyrrole derivatives have emerged as potent activators of p53 in melanoma cells, offering a unique mechanism for overcoming the characteristic p53 dysfunction observed in melanoma. Compound 8i demonstrated IC50 values of approximately 27 μM against M14 and A375 melanoma cell lines, showing synergistic effects when combined with Nutlin-3, a known inhibitor of p53-MDM2 interaction [14].
The mechanism of action of tetrasubstituted pyrrole derivatives involves the reduction of p53-MDM2 interactions and induction of p53-HSP90 complex formation. This results in increased p53 transcriptional activity and enhanced apoptosis in melanoma cells. The ability of these compounds to restore p53 function makes them particularly valuable for melanoma treatment, where p53 inactivation is commonly achieved through stable MDM2 activation [14].
Pyrrole hydrazone derivatives have shown selective antiproliferative activity against melanoma cells through apoptosis induction and cell cycle arrest mechanisms. Compound 1C exhibited an IC50 value of 44.63 μM against SH-4 melanoma cells with a selectivity index of 3.83, demonstrating preferential toxicity toward cancer cells over normal keratinocytes [13] [16].
The cytotoxic effects of pyrrole hydrazones correlate with their ability to induce apoptosis and cause cell cycle arrest in the S phase. Flow cytometry analysis revealed that treatment with compound 1C resulted in a significant increase in the S-phase cell population from 21% in control cells to 38% in treated cells, suggesting the induction of S-phase arrest as a mechanism of growth inhibition [13] [16].
Pyrrole-indole hybrid compounds have demonstrated dual-targeting mechanisms against melanoma cells, combining tubulin polymerization inhibition with aromatase inhibition. Compound 3a showed potent activity against UAAC-62 melanoma cells with an LC50 value of 8.03 μM, while also exhibiting activity against other cancer cell lines including colon adenocarcinoma and ovarian carcinoma [17] [18].
The antiproliferative activity of pyrrole-indole hybrids is attributed to their ability to disrupt microtubule dynamics through tubulin polymerization inhibition. These compounds bind to the colchicine binding site on tubulin, preventing proper microtubule assembly and leading to cell cycle arrest in the G2/M phase. The dual-targeting approach combining tubulin and aromatase inhibition represents a promising strategy for enhanced therapeutic efficacy [17] [18].
Oxopyrrolidine hydrazone derivatives have shown promising antiproliferative activity against multiple cancer cell lines, including melanoma. Compound 9f demonstrated significant cytotoxicity in both two-dimensional and three-dimensional culture models, reducing cell viability to 31.9% in A375 melanoma spheroids. This compound also showed the most significant inhibitory effect on cell migration in wound healing assays [19].